3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
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Overview
Description
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a propanamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable scaffold in drug design and other applications.
Preparation Methods
The synthesis of 3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and amine salts. The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group. The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using carboxylic acids or their derivatives .
Chemical Reactions Analysis
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:
Medicinal Chemistry: The tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for improving the pharmacokinetic properties of therapeutic agents.
Material Science: Tetrazole derivatives are used in the development of high-energy materials, such as propellants and explosives, due to their high nitrogen content and stability.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The sulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. The propanamide moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can be compared with other tetrazole derivatives, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: A tetrazole-containing drug used to manage hypertension and heart failure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-3-4-8-14(13)19-17(24)11-12-26-18-20-21-22-23(18)15-9-5-6-10-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLUWUCCOAAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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